molecular formula C6H11ClO2 B114739 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 4362-40-7

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B114739
CAS RN: 4362-40-7
M. Wt: 150.6 g/mol
InChI Key: BNPOTXLWPZOESZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various techniques. For example, the synthesis of chloromethyl-calix4arene-methoxy grafted silylated clay (SC-C4) involves the silylation of nanoclay using (3-aminopropyl)trimethoxysilane (APTMS) as a coupling agent . Another example is the synthetic method of 4-(chloromethyl)pyridine hydrochloride, which involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and solid-state NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various mechanisms. For instance, the reaction of Chloromethyl (4-chlorophenoxy)dimethylsilane is believed to act as a nucleophilic catalyst, donating electrons to other molecules and facilitating chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

1. Chloromethylation of Aromatic Compounds

  • Application Summary : 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is used in the chloromethylation of aromatic compounds. This process is key in the transformation of these compounds into a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Method of Application : The chloromethylation of aromatic compounds is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results : The process affords the corresponding chloromethyl derivatives in good to excellent yields .

2. Synthesis of Anticancer Agents

  • Application Summary : 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
  • Method of Application : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
  • Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

3. Synthesis of Acrylic Copolymers

  • Application Summary : 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is used in the copolymerization with different monomers such as Methyl MethAcrylate (MMA), Methyl Acrylate (MA), 2-EthylHexyl Acrylate (EHA) by free radical .
  • Method of Application : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For example, 4-Chlorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPOTXLWPZOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884065
Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

4362-40-7
Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4362-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0366925SM9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.79 g) was added to a mixture of 3-chloro-1,2-propanediol (104.49 g, 0.945 mol) and acetone (1500 ml) and the resulting mixture was stirred for 12 hours at 25° C. After completion of the reaction, acetone was removed in vacuo and the crude product was distilled to give 128.01 g of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (yield 89%, b.p. 45° C. at 5 mmHg).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
104.49 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
50
Citations
Z Zhenyong - Chinese Journal of Chromatography - chrom-china.com
Abstract: Chiral compounds play an important role in the pharmaceutical industry owing to their unique biological activities. The enantiomers must be separated because they can …
Number of citations: 0 www.chrom-china.com
GD Yadav, PS Surve - Industrial & Engineering Chemistry …, 2013 - ACS Publications
Bioglycerol can be valorized to different products, among which epichlorohydrin is an important intermediate used in a variety of industries. Chloromethyl-1,3-dioxolane is one of the …
Number of citations: 16 pubs.acs.org
C Rétho, F Blanchard - Food additives and contaminants, 2005 - Taylor & Francis
This paper reports the application of a GC/MS method for the quantification of 3-chloropropane-1,2-diol (3-MCPD) at low µg kg −1 levels through the determination of its 1,3-dioxolane …
Number of citations: 42 www.tandfonline.com
E Canpolat, M Kaya - Russian Journal of Coordination Chemistry, 2005 - Springer
A new dioxime ligand, N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino} ethyl)N′,N′-dihydroxyethanediimidamide (H 2 L), and its mononuclear complexes with Co 2+ , Ni 2+ …
Number of citations: 25 link.springer.com
C Bhavani, KC Babu, E Naresh, P Sridhar… - 2011 - nopr.niscpr.res.in
A new and effective method for the preparation of optically active (S)-3-amino-1,2-propanediol 1 has been established starting from (R)-epichlorohydrin 2. The synthetic approach …
Number of citations: 2 nopr.niscpr.res.in
AP Amrute, S Sahoo, A Bordoloi, YK Hwang… - Catalysis …, 2009 - Elsevier
A series of MoO 3 /SiO 2 catalysts with varying amounts of MoO 3 has been synthesized and the catalytic activities of these were compared with the known solid acid catalysts in the …
Number of citations: 28 www.sciencedirect.com
AKK Rahn, VA Yaylayan - Journal of agricultural and food …, 2013 - ACS Publications
During mass spectrometric analysis of various lipids and lipid derivatives such as the chlorinated counterparts of triacylglycerols, the detailed structure of the characteristic and common …
Number of citations: 7 pubs.acs.org
MK Spassova, A Holý… - … of Czechoslovak chemical …, 1986 - cccc.uochb.cas.cz
Bis(trimethylsilyl) derivative of ethyl 3-aminopyrazole-4-carboxylate (VI) and tris(trimethylsilyl) derivative of ethyl 3,5-diaminopyrazole-4-carboxylate (VII) on reaction with 2,3,5-tri-O-…
Number of citations: 9 cccc.uochb.cas.cz
H Fukuda, M Hirota… - Journal of Polymer Science …, 1982 - Wiley Online Library
The copolymerization of methylenedioxolanes, such as 4‐methylene‐1,3‐dioxolane (I) and 2,2‐dimethyl‐4‐methylene‐1,3‐dioxolane (II), with maleic anhydride (Manh) gives rise …
Number of citations: 26 onlinelibrary.wiley.com
H Dvořáková, A Holý… - Collection of Czechoslovak …, 1988 - cccc.uochb.cas.cz
Condensation of sodium salt of 2-aminopurine (I) with 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (II) followed by acid hydrolysis afforded 9-(RS)-(2,3-dihydroxypropyl)-2-aminopurine (V)…
Number of citations: 8 cccc.uochb.cas.cz

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